molecular formula C3H5Cl3GeO2 B105624 Propanoic acid, 3-(trichlorogermyl)- CAS No. 15961-23-6

Propanoic acid, 3-(trichlorogermyl)-

Cat. No. B105624
CAS RN: 15961-23-6
M. Wt: 252.1 g/mol
InChI Key: NLIJOIUVZBYQRS-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(trichlorogermyl)- is a chemical compound . It is also known as 3-(TRICHLOROGERMYL)PROPANOIC ACID . The molecular formula of this compound is C3H5Cl3GeO2 .


Synthesis Analysis

The synthesis of Propanoic acid, 3-(trichlorogermyl)- involves the addition of trichlorogermane (HGeCl3) to acrylic acid . This reaction produces 3-(trichlorogermyl)propanoic acid, which is then subjected to hydrolysis .


Molecular Structure Analysis

Two structures of the 3-(trichlorogermyl)propionic acid molecule and its dimer were calculated by the RHF/6-31G(d) method with full geometry optimization . The structure with a pentacoordinated germanium atom is by 4.71 kcal mol−1 more favorable than that with tetracoordinated germanium .


Chemical Reactions Analysis

The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study .


Physical And Chemical Properties Analysis

Propanoic acid, in its common chemical structure (C3H6O2), is free from nitrogen so it is widely used to produce anti-inflammatory agents . The density of the compound is 0.98797 g/cm³ .

Scientific Research Applications

Inflammasome Activity Modulation

3-trichlorogermylpropanoic acid: has been studied for its potential to modulate inflammasome activity. Inflammasomes are protein complexes that play a crucial role in inflammation and immune response. The compound has shown an ability to inhibit the secretion of inflammatory cytokines like IL-1β in human monocytes, which could make it a promising agent for treating diseases associated with excessive inflammation, such as atherosclerosis and type 2 diabetes .

Synthesis of Organic Germanium Compounds

This compound serves as a precursor for synthesizing various organic germanium compounds. These compounds have diverse applications, including in medicinal chemistry where they are explored for their immunomodulatory and potential anticancer properties. The reactivity of 3-trichlorogermylpropanoic acid with phenylmagnesium bromide, for instance, leads to the formation of triphenylgermyl derivatives .

Chemical Intermediate in Synthesis

As a chemical intermediate, 3-trichlorogermylpropanoic acid is used in the synthesis of more complex molecules. Its β-carboxylic functional group exhibits unusual reactivity, which can be leveraged to create a variety of novel compounds with potential applications in pharmaceuticals and materials science .

Study of Stereoelectronic Structure

The stereoelectronic structure of 3-trichlorogermylpropanoic acid has been a subject of computational studies. Understanding the electronic distribution and geometry of molecules like this can inform the design of new compounds with desired physical and chemical properties .

Development of New Therapeutics

Research into the biological activity of organogermanium compounds, including 3-trichlorogermylpropanoic acid , contributes to the development of new therapeutic agents. Their complexation with biomolecules like ATP suggests potential for designing drugs that target specific cellular pathways .

Safety and Hazards

Propanoic acid, 3-(trichlorogermyl)- should be handled with care. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . Propionic acid is mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries . This suggests potential future directions for the study and application of Propanoic acid, 3-(trichlorogermyl)- and related compounds.

properties

IUPAC Name

3-trichlorogermylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIJOIUVZBYQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065980
Record name Propanoic acid, 3-(trichlorogermyl)-
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Molecular Weight

252.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-(trichlorogermyl)-

CAS RN

15961-23-6
Record name 3-(Trichlorogermyl)propionic acid
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name 3-(trichlorogermyl)propionic acid
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Record name 3-(TRICHLOROGERMYL)PROPANOIC ACID
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Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 18 g (0.1 mole) of trichlorogermane in 30 ml of anhydrous ether was added dropwise with a solution of 7.2g (0.1 mole) of acrylic acid in 20 ml of ether at -30°. Then, the mixture was allowed to stand at room temperature for 2 hrs. Evaporation of the solvent left a solid, which was recrystallized from n-hexane to give 22.5 g (89.3% yield) of white needles, mp 84°~85°. Lit. (V. F. Mironov, E. M. Berliner, and T. K. Gar, Zh. Obshch, Khim., 37, 962 (1967) reports mp 83°~85° for this compound.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research presented in the paper "Organogermanium Compounds; II. A Simple Synthesis of Substituted 3-Trichlorogermylpropanoic Acids and Esters by Regioselective Hydrogermylation"?

A1: This paper [] details a novel and efficient method for synthesizing substituted 3-(trichlorogermyl)propanoic acids and esters. The research focuses on regioselective hydrogermylation, offering a simpler route compared to previous methods. This synthetic approach is valuable for researchers working with organogermanium compounds, potentially opening doors for further exploration of their properties and applications.

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